Effector Caspase Selectivity Profile: Z-FA-FMK vs. Z-VAD-FMK Differential Inhibition
Z-FA-FMK exhibits a restricted effector caspase inhibition profile with IC₅₀ values of 6.147 µM for caspase-2, 15.41 µM for caspase-3, 32.45 µM for caspase-6, and 9.077 µM for caspase-7, while showing substantially weaker inhibition of caspase-9 (IC₅₀ = 110.7 µM) and no detectable inhibition of initiator caspases 8 and 10 [1]. In contrast, Z-VAD-FMK acts as a broad-spectrum pan-caspase inhibitor that irreversibly inhibits most caspase family members without this effector-specific discrimination . This differential selectivity has been functionally validated in Fas-mediated cytotoxicity assays where Z-VAD-FMK completely blocked target cell lysis while Z-FA-FMK showed no protective effect, confirming distinct target engagement [2].
| Evidence Dimension | Caspase isoform inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Caspase-2: 6.1 µM; Caspase-3: 15.4 µM; Caspase-6: 32.5 µM; Caspase-7: 9.1 µM; Caspase-9: 110.7 µM; Caspase-8/10: no inhibition |
| Comparator Or Baseline | Z-VAD-FMK: broad-spectrum inhibition of all caspases (pan-caspase inhibitor), no isoform discrimination |
| Quantified Difference | Z-FA-FMK shows 18-fold selectivity for caspase-2 over caspase-9; Z-VAD-FMK inhibits all caspases non-selectively |
| Conditions | Recombinant enzyme assays with fluorogenic substrates |
Why This Matters
Z-FA-FMK enables pathway-specific experimental dissection by distinguishing effector from initiator caspase activity, whereas Z-VAD-FMK's broad inhibition obscures caspase subfamily contributions.
- [1] MedChemExpress. (Rac)-Z-FA-FMK Product Datasheet. HY-P0109A. View Source
- [2] Henkart PA, Catalfamo M. Target Cell Damage by Immune Mechanisms. NCI Intramural Research Project Z01-BC009251-26, 2004. View Source
